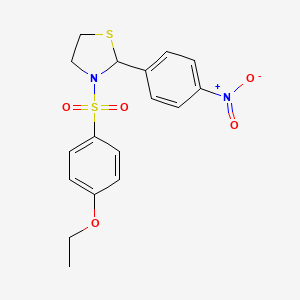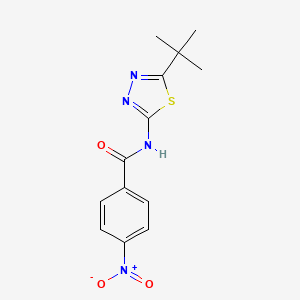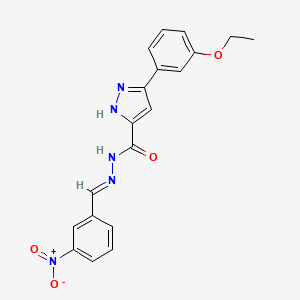
3-((4-Ethoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with ethoxybenzenesulfonyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-nitrophenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale production, such as optimizing reaction conditions and using continuous flow reactors, could be feasible.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 3-(4-Aminobenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Hydrolysis: 3-(4-Ethoxybenzenesulfonic acid)-2-(4-nitrophenyl)-1,3-thiazolidine.
Scientific Research Applications
3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl and nitrophenyl groups may play a crucial role in binding to these targets, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxybenzenesulfonyl)-2-(4-aminophenyl)-1,3-thiazolidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxybenzenesulfonyl and nitrophenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18N2O5S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-24-15-7-9-16(10-8-15)26(22,23)18-11-12-25-17(18)13-3-5-14(6-4-13)19(20)21/h3-10,17H,2,11-12H2,1H3 |
InChI Key |
JUXRTAPUVUOTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660957.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11660979.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660989.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11660998.png)
![N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11661004.png)
![N-{4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11661016.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661024.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661033.png)
![(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661034.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661046.png)
![ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11661048.png)
![ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661053.png)
